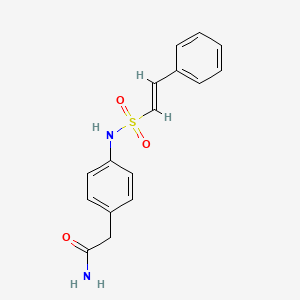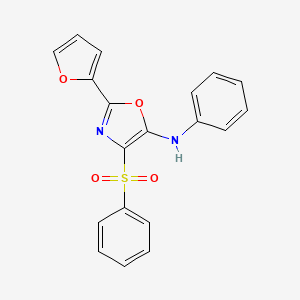
N-(4-(5-bromothiophène-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11BrN4OS3 and its molecular weight is 415.34. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés synthétisés de ce composé ont été évalués pour leur activité antimicrobienne in vitro contre des espèces bactériennes à la fois Gram-positives et Gram-négatives, ainsi que contre des souches fongiques .
- Plus précisément, les composés d1, d2 et d3 ont démontré des effets antimicrobiens prometteurs. Les dérivés de thiazole comme celui-ci sont précieux pour lutter contre la résistance microbienne .
- Notamment, les composés d6 et d7 ont présenté une activité significative contre les cellules cancéreuses du sein .
- Ces résultats suggèrent que ces dérivés pourraient servir de composés de tête pour la conception rationnelle de médicaments .
- Il s'agit notamment d'activités anti-inflammatoires, antibactériennes, antifongiques, antituberculeuses et antitumorales .
- Les dérivés de thiazole présentent des mécanismes qui bloquent la biosynthèse des lipides bactériens, contribuant ainsi à leurs effets antimicrobiens .
Activité Antimicrobienne
Potentiel Anticancéreux
Études de Docking Moléculaire
Développement de Médicaments Contre la Tuberculose
Noyau de Thiazole Hétérocyclique
Défis dans le Traitement du Cancer
En résumé, ce composé est prometteur dans la recherche antimicrobienne, le traitement du cancer et le développement de médicaments. Sa structure unique et ses applications diverses en font un domaine d'étude passionnant pour les scientifiques et les chercheurs . Si vous avez besoin d'informations complémentaires ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊
Mécanisme D'action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . Therefore, it’s possible that this compound may also target microbial pathogens and cancerous cells.
Mode of Action
Related compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, these compounds may interact with specific receptors or enzymes in cancer cells, disrupting their normal function and leading to cell death .
Biochemical Pathways
Based on the potential antimicrobial and anticancer activities, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria or cancer cells, such as lipid biosynthesis in bacteria or signal transduction pathways in cancer cells .
Pharmacokinetics
Molecular docking studies of similar compounds have shown promising results, suggesting that these compounds may have good bioavailability and could potentially be used as lead compounds for rational drug designing .
Result of Action
Based on the potential antimicrobial and anticancer activities, it can be inferred that the compound may lead to the death of bacterial cells or cancer cells .
Propriétés
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4OS3/c1-2-3-7-11(22-18-17-7)12(19)16-13-15-8(6-20-13)9-4-5-10(14)21-9/h4-6H,2-3H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMMYMCBLOOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2447339.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)




![4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2447350.png)

![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2447353.png)

